![molecular formula C14H13FN2O3S B10966636 N-[3-(2-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B10966636.png)
N-[3-(2-fluorobenzenesulfonamido)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-フルオロベンゼンスルホンアミド)フェニル]アセトアミド: は、フルオロベンゼン環にスルホンアミド基が結合し、アセトアミド部分を有する有機化合物です。
製造方法
合成経路と反応条件
N-[3-(2-フルオロベンゼンスルホンアミド)フェニル]アセトアミドの合成は、通常、以下の手順で行われます。
-
スルホンアミド中間体の生成
出発物質: 2-フルオロベンゼンスルホニルクロリドと3-アミノフェニルアセトアミド。
反応条件: 反応は、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基の存在下で行われます。混合物は室温で数時間撹拌して反応を完結させます。
生成物: 2-フルオロベンゼンスルホンアミド中間体。
-
アセチル化
出発物質: スルホンアミド中間体と無水酢酸。
反応条件: 反応は、ピリジンなどの触媒の存在下で行われます。混合物は数時間還流加熱されます。
生成物: N-[3-(2-フルオロベンゼンスルホンアミド)フェニル]アセトアミド。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、規模が大きく、収率と純度の最適化が行われます。連続フロー反応器と自動合成プラットフォームを使用することで、効率性とスケーラビリティを高めることができます。
化学反応解析
反応の種類
-
酸化
試薬: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。
条件: 通常、水性または有機溶媒中で、制御された温度で行われます。
生成物: アセトアミド基またはスルホンアミド基の酸化誘導体。
-
還元
試薬: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
条件: 不要な副反応を防ぐために不活性雰囲気中で行われます。
生成物: 化合物の還元形態、スルホンアミドまたはアセトアミド官能基が変化する可能性があります。
-
置換
試薬: アミンやチオールなどの求核剤。
条件: 通常、触媒の有無にかかわらず極性溶媒中で行われます。
生成物: フッ素原子または他の反応性部位が置換された置換誘導体。
科学研究への応用
化学
触媒: この化合物は配位化学において配位子として作用し、さまざまな触媒プロセスを促進します。
材料科学: その独自の構造特性により、ポリマーや先端材料の合成に使用されます。
生物学
酵素阻害: スルホンアミド基は、酵素の活性部位と相互作用することが知られており、酵素の潜在的な阻害剤となります。
タンパク質標識: タンパク質の標識と追跡のために生化学的アッセイで使用されます。
医学
創薬: 特にスルホンアミド誘導体が有効な疾患の治療において、医薬品の候補として研究されています。
抗菌活性: 抗菌性を示し、新規抗生物質の開発候補となっています。
産業
化学製造: 他の複雑な有機化合物の製造における中間体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-fluorobenzenesulfonamido)phenyl]acetamide typically involves the following steps:
-
Formation of the Sulfonamide Intermediate
Starting Materials: 2-fluorobenzenesulfonyl chloride and 3-aminophenylacetamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Product: 2-fluorobenzenesulfonamido intermediate.
-
Acetylation
Starting Materials: The sulfonamide intermediate and acetic anhydride.
Reaction Conditions: The reaction is performed in the presence of a catalyst such as pyridine. The mixture is heated to reflux for a few hours.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the acetamide or sulfonamide groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the compound, potentially altering the sulfonamide or acetamide functionalities.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar solvents with or without catalysts.
Products: Substituted derivatives where the fluorine atom or other reactive sites are replaced.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to the presence of the sulfonamide group, which is known to interact with enzyme active sites.
Protein Labeling: Utilized in biochemical assays for labeling and tracking proteins.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry
Chemical Manufacturing: Used as an intermediate in the production of other complex organic compounds.
作用機序
N-[3-(2-フルオロベンゼンスルホンアミド)フェニル]アセトアミドが効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が含まれます。スルホンアミド基は、天然基質の構造を模倣することで、活性部位に結合して酵素活性を阻害することができます。フルオロベンゼン部分は、疎水性相互作用と水素結合を通じて、結合親和性と特異性を高めます。
類似化合物の比較
類似化合物
N-[3-(4-フルオロベンゼンスルホンアミド)フェニル]アセトアミド: 構造は似ていますが、フッ素原子が異なる位置にあるため、反応性と結合特性が異なります。
N-[3-(2-クロロベンゼンスルホンアミド)フェニル]アセトアミド: フッ素ではなく塩素置換基があるため、化学的および生物学的特性が異なります。
N-[3-(2-メチルベンゼンスルホンアミド)フェニル]アセトアミド: フッ素ではなくメチル基があるため、疎水性と生物学的標的との相互作用が変化します。
独自性
N-[3-(2-フルオロベンゼンスルホンアミド)フェニル]アセトアミドは、フッ素原子の存在により、独特な電子的および立体的な特性を持つため、独自性があります。これは、薬効と選択性を向上させた薬剤を設計する医薬品化学において特に有益です。
類似化合物との比較
Similar Compounds
N-[3-(4-fluorobenzenesulfonamido)phenyl]acetamide: Similar structure but with the fluorine atom in a different position, affecting its reactivity and binding properties.
N-[3-(2-chlorobenzenesulfonamido)phenyl]acetamide: Chlorine substituent instead of fluorine, leading to different chemical and biological properties.
N-[3-(2-methylbenzenesulfonamido)phenyl]acetamide: Methyl group instead of fluorine, altering its hydrophobicity and interaction with biological targets.
Uniqueness
N-[3-(2-fluorobenzenesulfonamido)phenyl]acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing drugs with improved efficacy and selectivity.
特性
分子式 |
C14H13FN2O3S |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
N-[3-[(2-fluorophenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C14H13FN2O3S/c1-10(18)16-11-5-4-6-12(9-11)17-21(19,20)14-8-3-2-7-13(14)15/h2-9,17H,1H3,(H,16,18) |
InChIキー |
ZJQIDMAFWWPPIN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


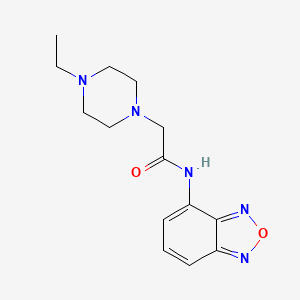
![propan-2-yl 5-(dimethylcarbamoyl)-2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10966560.png)
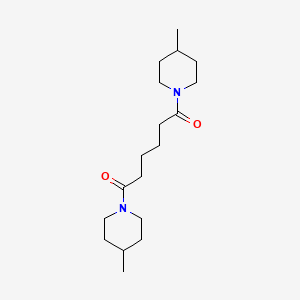
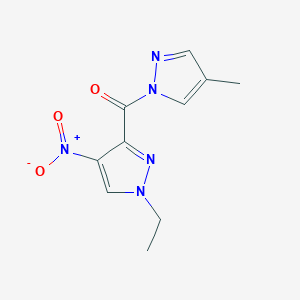
![N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10966578.png)
![(2E)-1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B10966579.png)
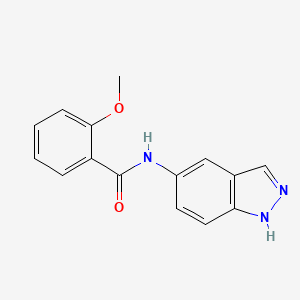
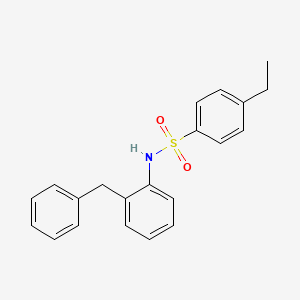
![5-(4-bromophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10966597.png)
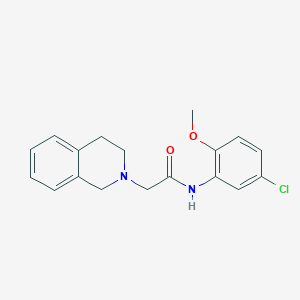
![2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10966615.png)
![3-[(3-bromobenzyl)sulfanyl]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B10966619.png)
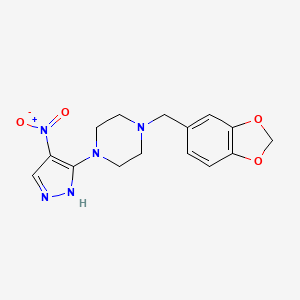
![4-[(5-chlorothiophen-2-yl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B10966627.png)
